Cas no 328-93-8 (2,5-Bis(trifluoromethyl)aniline)

2,5-Bis(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(trifluoromethyl)aniline
- 2,5-Bis-trifluormethyl-anilin
- 2,5-bis-trifluoromethyl-phenylamine
- 2,5-DI
- α,α,α,α',α',α'-Hexafluoro-2,5-xylidine
- 2,5-Xylidine,a,a,a,a',a',a'-hexafluoro- (7CI,8CI)
- Benzenamine,2,5-bis(trifluoromethyl)-
- DTXSID00352132
- 2,5-Bis(trifluoromethyl)aniline, 99%
- 2,5-Bis (trifluoro methyl) aniline
- EN300-02439
- FT-0610260
- alpha,alpha,alpha,alphaatrade mark,alphaatrade mark,alphaatrade mark-hexafluoro-2,5-Xylidine; 2,5-Bis(trifluoromethyl)aniline; 2,5-Bis(trifluoromethyl)benzenamine; 2,5-Di(trifluoromethyl)aniline; alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-Xylidine
- AKOS000115443
- AC-3652
- 2,5-BIS(TRIFLUOROMETHYL)BENZENAMINE
- PS-7734
- B2544
- 2,5-bis-trifluoromethylaniline
- 2,5-bis-trifluoromethyl-aniline
- AM20060382
- IDI1_007819
- MFCD00074940
- 328-93-8
- 2,5-ditrifluoromethylaniline
- 2,5-bis-trifluoromethylanilin
- J-507275
- SCHEMBL330502
- alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-2,5-xylidine
- 2,5-bis-(Trifluoromethyl)aniline
- Z56896763
- 2,5-di(trifluoromethyl)aniline
- CS-W007922
- Enamine_005232
- Benzenamine, 2,5-bis(trifluoromethyl)-
- BCP08855
- HMS1408N18
- 2,5-Bis(trifluoromethyl)-aniline
- A821499
- NS00126766
- DB-013161
- DTXCID90303198
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- MDL: MFCD00074940
- インチ: 1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2
- InChIKey: XWMVIJUAZAEWIE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CC=C1C(F)(F)F)C(F)(F)F)N
- BRN: 2653046
計算された属性
- せいみつぶんしりょう: 229.03300
- どういたいしつりょう: 229.032618
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.467 g/mL at 25 °C(lit.)
- ふってん: 177°C(lit.)
- フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >
- 屈折率: n20/D 1.432(lit.)
- PSA: 26.02000
- LogP: 3.88760
- ようかいせい: 使用できません
2,5-Bis(trifluoromethyl)aniline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H312,H315,H319,H332,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:2810
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 包装カテゴリ:III
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:6.1
- 危険レベル:6.1
- 包装グループ:III
- 包装等級:III
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
- 危険レベル:6.1
2,5-Bis(trifluoromethyl)aniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,5-Bis(trifluoromethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122473-10g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 99% | 10g |
¥42.90 | 2023-09-04 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0425759367-1g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 99% | 1g |
¥ 29.1 | 2024-07-20 | |
Alichem | A013006241-1g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 97% | 1g |
$1579.40 | 2023-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016017-5g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 99% | 5g |
¥27 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B60530-25g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 98% | 25g |
¥68.0 | 2022-04-28 | |
Oakwood | 004996-1g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 97% | 1g |
$9.00 | 2024-07-19 | |
Key Organics Ltd | PS-7734-1MG |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | PS-7734-50MG |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Apollo Scientific | PC3058-250g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 98% | 250g |
£85.00 | 2023-04-21 | |
TRC | B585490-100g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 100g |
$ 580.00 | 2023-04-18 |
2,5-Bis(trifluoromethyl)aniline サプライヤー
2,5-Bis(trifluoromethyl)aniline 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
2,5-Bis(trifluoromethyl)anilineに関する追加情報
Chemical Profile of 2,5-Bis(trifluoromethyl)aniline (CAS No. 328-93-8): Synthesis, Applications, and Recent Advances
The compound 2,5-Bis(trifluoromethyl)aniline, identified by CAS registry number 328-93-8, is a structurally unique aromatic amine featuring two trifluoromethyl groups symmetrically positioned at the 2 and 5 positions of the benzene ring. This configuration imparts distinctive electronic properties and chemical stability due to the electron-withdrawing nature of the trifluoromethyl substituents. Recent advancements in synthetic methodologies have enhanced its accessibility for applications in pharmaceuticals, materials science, and analytical chemistry. The molecule's high lipophilicity and ability to modulate biological interactions make it a valuable intermediate in drug discovery programs targeting oncology and neurodegenerative disorders.
Synthetic strategies for 2,5-Bis(trifluoromethyl)aniline have evolved significantly since its initial preparation via Friedel-Crafts acylation followed by reduction. Modern protocols now prioritize environmentally benign conditions using transition-metal catalyzed cross-coupling reactions. A 2023 study published in Chemical Communications demonstrated palladium-catalyzed Suzuki-Miyaura coupling as an efficient route using recyclable ionic liquid media, achieving >95% yield with minimized waste production. Such innovations align with green chemistry principles while maintaining structural integrity of the trifluoromethyl groups.
In medicinal chemistry applications, this compound serves as a privileged scaffold for developing tyrosine kinase inhibitors (TKIs). Researchers at the University of Basel recently reported that analogs incorporating CAS No. 328-93-8's core structure exhibited sub-nanomolar IC₅₀ values against epidermal growth factor receptor (EGFR) variants in preclinical trials. The trifluoromethyl groups enhance metabolic stability by shielding reactive sites from cytochrome P450 enzymes, extending plasma half-life compared to unsubstituted analogs.
Beyond pharmaceuticals, 2,5-Bis(trifluoromethyl)aniline's electron-withdrawing capacity makes it an effective dopant in conjugated polymer systems for optoelectronic devices. A Nature Materials study from 2024 highlighted its role in improving charge carrier mobility in organic field-effect transistors (OFETs), achieving record-breaking on/off ratios of 1×10⁶ through π-stacking interactions with polythiophene matrices. This application underscores its utility in next-generation flexible electronics.
The compound's photochemical properties are also being explored for bioimaging applications. A collaborative effort between MIT and Max Planck Institute demonstrated that fluorinated derivatives retain strong UV absorption while emitting red-shifted fluorescence upon binding to DNA strands. This property enables real-time tracking of nucleic acid interactions in live cells without cytotoxic effects—a breakthrough validated through single-molecule fluorescence microscopy experiments.
Safety considerations remain critical when handling this compound due to its potential irritant properties as per GHS classifications. However, recent advances in microfluidic synthesis platforms allow precise control over exposure levels during scale-up processes. Industry guidelines now mandate use within closed-system reactors equipped with real-time vapor monitoring to ensure compliance with OSHA exposure limits.
Ongoing research focuses on leveraging machine learning algorithms to predict optimal substituent patterns on this core structure using quantum mechanical descriptors. A computational model developed at Stanford University accurately predicted that introducing methyl ether groups at meta positions could further enhance blood-brain barrier permeability—a hypothesis currently undergoing experimental validation using CRISPR-edited cellular models.
In conclusion,CAS No. 328-93-8's multifunctional characteristics position it as a cornerstone molecule across diverse scientific domains. Its continued evolution through innovative synthetic routes and application-driven modifications reflects the dynamic interplay between fundamental chemistry research and translational science outcomes.
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